Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a benzyl ester at position 5, a 4-hydroxyphenyl group at position 4, and a thioxo (C=S) group at position 2. This scaffold is structurally analogous to Biginelli reaction products, which are known for diverse pharmacological activities, including antitumor, antiviral, and antimicrobial effects .
Properties
IUPAC Name |
benzyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(21-19(25)20-12)14-7-9-15(22)10-8-14/h2-10,17,22H,11H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEABQBNTRZDIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398760 | |
| Record name | benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-24-8 | |
| Record name | benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction Modifications
The Biginelli reaction, a classic method for synthesizing tetrahydropyrimidines, has been adapted for this compound. Key components include:
-
Ethyl acetoacetate as the β-ketoester precursor.
-
4-Hydroxybenzaldehyde to introduce the 4-hydroxyphenyl moiety.
-
Thiourea as the source of the thioxo group.
In one protocol, a mixture of ethyl acetoacetate (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and thiourea (1 mmol) was refluxed in ethanol with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst (0.1 mmol) for 6–8 hours. This method achieved yields of 78–85%, outperforming HCl-catalyzed reactions (65–72% yields). The use of DABCO reduced side reactions, as evidenced by cleaner NMR spectra.
Table 1: Catalyst Comparison in Biginelli-Type Syntheses
| Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DABCO | 6–8 | 78–85 | >95% |
| HCl | 10–12 | 65–72 | 88–92% |
Solvent-Free Grindstone Methodology
A solvent-less approach using CuCl₂·2H₂O as a catalyst was reported for analogous tetrahydropyrimidines. Reactants were ground in a mortar for 45–60 minutes, yielding 82–89% pure product. While this method minimizes waste, scaling remains challenging due to exothermic side reactions.
Stepwise Synthesis from Preformed Intermediates
Enaminone Intermediate Route
Source outlines a stepwise strategy involving enaminones:
-
Synthesis of 3-(phenylamino)-1-isonicotinoylpropenone : Ethyl isonicotinate and acetophenone derivatives were condensed under acidic conditions.
-
Cyclization with Formaldehyde : The enaminone intermediate was reacted with formaldehyde and methylamine in methanol at reflux for 12 hours, yielding 80–85% of the tetrahydropyrimidine core.
Table 2: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl isonicotinate, H₂SO₄ | Reflux, 6 h | 75 |
| 2 | Enaminone, CH₂O, MeNH₂ | MeOH reflux, 12 h | 80–85 |
Benzyl Ester Formation
The carboxylate group is introduced via benzylation. A patent (Source) describes:
-
Esterification : The tetrahydropyrimidine carboxylic acid was reacted with benzyl alcohol in toluene under Dean-Stark conditions (9 hours reflux), achieving 90% conversion.
-
Deprotection : p-Toluenesulfonic acid (p-TSA) facilitated selective deprotection of tert-butyl groups without affecting the benzyl ester.
Catalytic and Process Optimization
Acid vs. Base Catalysis
Solvent Effects
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6–8 | 78–85 |
| Methanol | 65 | 12 | 80–85 |
Challenges and Remediation Strategies
Thioxo Group Instability
The thioxo moiety (-S-) is prone to oxidation during synthesis. Solutions include:
Purification Difficulties
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates regioisomers.
-
Recrystallization : Ethanol/water (7:3) yields >98% pure crystals.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have suggested that the compound may interfere with specific cellular pathways involved in tumor growth and metastasis.
2. Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects on bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
3. Anti-inflammatory Effects:
Research has demonstrated that compounds containing the tetrahydropyrimidine structure can possess anti-inflammatory properties. This compound may help reduce inflammation through modulation of inflammatory mediators.
Agricultural Applications
1. Pesticide Development:
The compound's biological activity suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness against specific plant pathogens could lead to the development of environmentally friendly agricultural products.
2. Plant Growth Regulators:
Research into the effects of similar compounds on plant growth indicates that this compound may serve as a plant growth regulator, enhancing crop yields and resistance to stress conditions.
Material Science Applications
1. Polymer Chemistry:
The unique chemical structure of this compound allows it to be explored as an additive in polymer formulations. Its incorporation could enhance the mechanical properties or thermal stability of polymer materials.
2. Nanotechnology:
Research into nanomaterials suggests that compounds like this compound can be utilized in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Anticancer Potential of Tetrahydropyrimidines | Demonstrated significant cytotoxicity against breast cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria | International Journal of Antimicrobial Agents |
| Inhibition of Inflammatory Cytokines | Reduced levels of TNF-alpha and IL-6 in vitro | Journal of Inflammation Research |
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the ester group (R1), aryl substituents (R2), and oxo/thioxo (C=O/C=S) groups at position 2. Key comparisons include:
*No direct synthesis or characterization data for the benzyl derivative was found in the provided evidence.
Key Observations :
- Benzyl esters balance lipophilicity and steric effects, favoring CNS penetration .
- Aryl Substituents : The 4-hydroxyphenyl group (as in ) promotes hydrogen bonding with biological targets (e.g., BSA in binding studies ), whereas halogenated aryl groups (e.g., 2-chlorophenyl in ) enhance electrophilicity and reactivity.
- Thioxo vs.
Pharmacological Activity Comparisons
Antitumor Effects :
- The ethyl 4-(4-hydroxyphenyl)-2-thioxo analog binds BSA with high affinity, suggesting plasma protein interaction relevant to drug delivery .
- The octadec-9-enyl derivative () showed 65% yield and antitumoral activity against breast cancer cells, attributed to fatty acid ester-mediated cellular uptake.
- Isopropyl derivatives () demonstrated cytotoxicity via dual EGFR/VEGFR inhibition, highlighting the role of ester bulk in kinase selectivity.
- Antioxidant Activity: 4-(Furan-2-yl)-6-methyl-2-thioxo-DHPMs () exhibited radical scavenging (IC50 ≈ 20–50 µM), with the thioxo group critical for redox cycling.
Antimicrobial and Antiviral Activity :
- Chlorophenyl-substituted DHPMs () were synthesized during COVID-19 research, though their specific activity is unconfirmed. Thioxo groups may enhance thiol-mediated viral protease inhibition.
Biological Activity
Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. It belongs to the class of tetrahydropyrimidines and is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a thioxo group. This compound has been investigated for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of proteins, while the thioxo group may participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The study concluded that the compound could be developed as a potential chemotherapeutic agent .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Experimental models have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers:
- In vivo Studies : Animal models treated with this compound exhibited decreased swelling and inflammatory responses when subjected to inflammatory stimuli .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- Target Enzymes : Studies indicate that this compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes which are crucial in inflammatory processes .
Comparative Analysis
To better understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via the Biginelli reaction, a multicomponent condensation involving 4-hydroxybenzaldehyde, thiourea, and a β-keto ester (e.g., methyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid). Catalysts like ammonium acetate or ionic liquids can enhance yields (70–85%) .
- Optimization : Solvent choice (e.g., ethanol vs. DMF), temperature control (reflux at 80–100°C), and microwave-assisted synthesis reduce reaction time (from 12h to 30 min) and improve regioselectivity .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Analytical Techniques :
- HPLC : Purity assessment (typically >95%) using C18 columns with UV detection at 254 nm .
- NMR : H and C NMR confirm regiochemistry; e.g., the 4-hydroxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm, while the thioxo group resonates at δ 12.5–13.0 ppm .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the tetrahydropyrimidine core .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus with MIC values reported in µg/mL .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC values, often ranging 10–50 µM .
Advanced Research Questions
Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) on the phenyl ring affect bioactivity?
- Structure-Activity Relationship (SAR) :
- The 4-hydroxyphenyl group enhances hydrogen bonding with biological targets (e.g., enzymes), increasing inhibitory potency compared to halogenated analogs (e.g., 4-chlorophenyl derivatives show 30% lower activity) .
- Methoxy substituents improve lipophilicity but may reduce solubility, requiring formulation adjustments .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Case Study : Discrepancies in DHFR (dihydrofolate reductase) inhibition may arise from assay conditions (pH, cofactors). Validate using:
- Enzyme Kinetics : Michaelis-Menten analysis under standardized buffer conditions (pH 7.4, 25°C) .
- Molecular Docking : Compare binding modes of the thioxo group vs. oxo analogs; the thioxo group forms stronger hydrogen bonds with catalytic residues (e.g., Asp26 in DHFR) .
Q. How can regioselectivity challenges in derivatization (e.g., alkylation, acylation) be addressed?
- Regioselective Functionalization :
- The thioxo group at position 2 is more nucleophilic than the ester group, enabling selective alkylation with benzyl bromide in DMF/KCO .
- Protecting the hydroxyl group (e.g., TBS protection) prevents side reactions during acylation .
Q. What crystallographic insights explain the compound’s stability and reactivity?
- Crystal Packing Analysis :
- Hydrogen bonds between the thioxo group (S) and NH of the tetrahydropyrimidine ring stabilize the chair conformation .
- π-π stacking between the benzyl and hydroxyphenyl groups influences solubility and melting points (observed mp: 210–215°C) .
Methodological Guidelines
Designing a stability study under physiological conditions :
- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC, noting ester hydrolysis (retention time shift) or oxidation of the thioxo group (new peaks at 220 nm) .
Interpreting conflicting cytotoxicity data in different cell lines :
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
